molecular formula C9H4F7NO B6310884 2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide CAS No. 2022169-44-2

2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6310884
CAS No.: 2022169-44-2
M. Wt: 275.12 g/mol
InChI Key: GGUMKFVQJZJZOB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions[][3].

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetophenone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Known for its use in organic synthesis and as a precursor for other fluorinated compounds.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Utilized in photocatalysis and materials science.

    2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: Employed in analytical chemistry for derivatization.

Uniqueness: 2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide stands out due to its multiple trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and compounds .

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7NO/c10-4-1-2-6(5(3-4)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUMKFVQJZJZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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